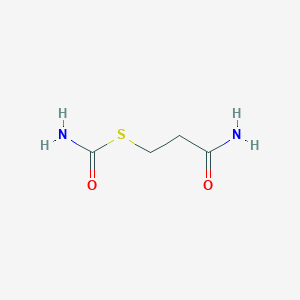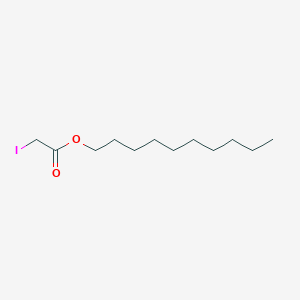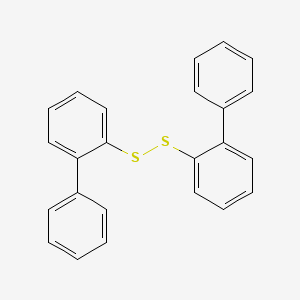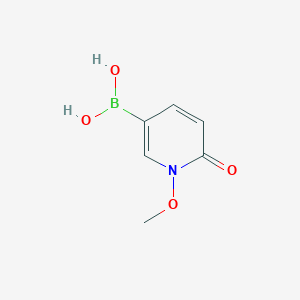
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal is an organic compound known for its unique structural features and reactivity This compound is characterized by the presence of a nitro group, methoxy groups, and a phenyl ring, which contribute to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as chromatography are essential to achieve the desired product on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the carbonyl group can lead to the formation of carboxylic acids .
Applications De Recherche Scientifique
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the development of photoresponsive materials and hydrogels for various industrial applications
Mécanisme D'action
The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal involves its interaction with specific molecular targets and pathways. The nitro group can undergo photolysis to release bioactive molecules, making it useful in photoreactive applications. The methoxy groups and phenyl ring contribute to its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,5-Dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)acrylonitrile
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
Uniqueness
Compared to similar compounds, 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal stands out due to its unique combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo photolysis and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
69511-74-6 |
|---|---|
Formule moléculaire |
C17H15NO6 |
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
3-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal |
InChI |
InChI=1S/C17H15NO6/c1-23-15-8-12(14(18(21)22)9-16(15)24-2)17(20)13(10-19)11-6-4-3-5-7-11/h3-10,13H,1-2H3 |
Clé InChI |
VGYVPVHUEQVNBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)C(C=O)C2=CC=CC=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)


![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)



![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
